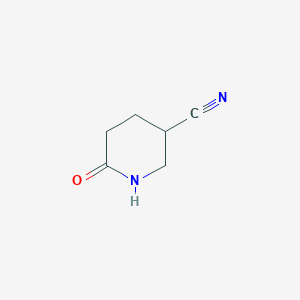

3-Piperidinecarbonitrile, 6-oxo-

Description

Structure

3D Structure

Properties

CAS No. |

22584-95-8 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

6-oxopiperidine-3-carbonitrile |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-2,4H2,(H,8,9) |

InChI Key |

FXTGTOXQIWOZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCC1C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Piperidinecarbonitrile, 6 Oxo and Its Analogues

De Novo Synthesis Approaches to the 3-Piperidinecarbonitrile, 6-oxo- Core Structure

Building the core heterocyclic structure from the ground up allows for significant molecular diversity and control over substituent placement. Methodologies in this category often focus on efficiency, employing multi-component or cascade reactions to assemble the piperidinone ring in a limited number of synthetic steps.

Multi-Component Reactions (MCRs) for Direct Access

Multi-component reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov While a direct MCR for 3-piperidinecarbonitrile, 6-oxo- is not extensively documented, related reactions provide a blueprint for potential synthetic routes.

The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that yields 4-piperidone (B1582916) derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound. By substituting the β-dicarbonyl with a substrate containing a nitrile group, such as cyanoacetamide or a related species, it is conceivable to construct a piperidinone ring with the desired nitrile functionality at the 3-position. The general approach of MCRs is to increase synthetic efficiency by combining multiple bond-forming events in a single process. nih.gov

| Reaction Type | Components | Product Core | Potential for 3-Piperidinecarbonitrile, 6-oxo- Synthesis |

| Petrenko-Kritschenko Reaction | Aldehyde, Amine, β-dicarbonyl compound | 4-Piperidone | Adaptable by using a nitrile-containing component like cyanoacetamide. wikipedia.org |

| Isocyanide-Based MCRs | Isocyanide, Acetylenic ester, etc. | Various heterocycles | Offers a versatile platform for synthesizing complex heterocyclic structures. nih.gov |

Cyclocondensation and Cyclization Strategies

Cyclocondensation reactions are fundamental to the formation of heterocyclic systems. For the synthesis of the 6-oxopiperidine-3-carbonitrile scaffold, a key strategy involves the reaction of β-amino enones with active methylene (B1212753) nitriles. researchgate.net This approach leads directly to substituted 2-pyridones, which are tautomers of 6-oxopiperidines.

One documented synthesis involves the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, which, after an acid-induced cyclization of an intermediate dienamide, yields 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile. researchgate.net This highlights a viable pathway where appropriate selection of the enone and the active methylene nitrile can lead to the desired 3-piperidinecarbonitrile, 6-oxo- core. Another established method is the Dieckmann condensation, where an intramolecular cyclization of a diester followed by hydrolysis and decarboxylation can produce 4-piperidones. dtic.milsciencemadness.org Modifying the starting materials to include a nitrile functionality could adapt this method for the target molecule.

A further example of cyclocondensation is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation, which provides an efficient route to piperidine (B6355638) rings. organic-chemistry.org

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions enhance synthetic efficiency by minimizing purification steps and reducing waste. Many MCRs and cyclocondensation strategies can be classified as one-pot reactions. organic-chemistry.orgresearchgate.net A cascade reaction, where the product of one reaction is the substrate for the next in a continuous sequence, is an elegant approach to complex molecules.

For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids can initiate a cyclization to form a piperidinone intermediate. nih.gov The synthesis of various five-, six-, and seven-membered cyclic amines has been achieved through the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex. organic-chemistry.org These methods demonstrate the potential for cascade sequences where initial bond formation triggers subsequent ring-closing events to furnish the piperidinone scaffold.

Functionalization and Derivatization of Pre-existing Scaffolds towards 3-Piperidinecarbonitrile, 6-oxo-

An alternative to de novo synthesis is the modification of a pre-existing piperidine or piperidinone ring. This approach is particularly useful when a suitable starting scaffold is readily available.

Introduction of the Nitrile Functionality

The introduction of a nitrile group onto a pre-formed piperidinone ring is a key transformation. Several methods exist for the synthesis of nitriles. libretexts.orgchadsprep.com

One common method is the nucleophilic substitution of a halogenated precursor with a cyanide salt, such as sodium or potassium cyanide. libretexts.org A piperidinone with a suitable leaving group at the 3-position could undergo this reaction. Another approach is the dehydration of a primary amide. libretexts.org If a 6-oxo-piperidine-3-carboxamide is available, treatment with a dehydrating agent like phosphorus(V) oxide would yield the target nitrile. libretexts.org Furthermore, the conversion of aldehydes or ketones to cyanohydrins, followed by further transformations, is a well-established route to nitriles. libretexts.org

A more advanced strategy involves the direct C-H cyanation of a pyridine (B92270) ring, which can subsequently be reduced to a piperidine. researchgate.net For example, a tandem process involving the in situ generation of a dihydropyridine (B1217469) followed by reaction with a cyano electrophile has been reported for the C3-selective cyanation of pyridines. researchgate.net

| Method | Starting Material | Reagents | Description |

| Nucleophilic Substitution | 3-Halo-6-oxopiperidine | KCN or NaCN in ethanol | The halogen at the C3 position is replaced by a nitrile group. libretexts.org |

| Amide Dehydration | 6-Oxopiperidine-3-carboxamide | P₄O₁₀ | Water is removed from the primary amide to form the nitrile. libretexts.org |

| From Aldehydes/Ketones | 3-Formyl-6-oxopiperidine | HCN (or NaCN/H₂SO₄) | An addition reaction across the carbonyl group forms a cyanohydrin. libretexts.org |

| C-H Cyanation | Pyridine | Various (e.g., tandem dearomatization/cyanation) | Direct introduction of a nitrile group onto a pyridine ring at the C3 position. researchgate.net |

Selective Oxidation and Ring-Closure to the Piperidinone

The formation of the 6-oxo functionality, the lactam ring, is often the final step in the synthesis. This can be achieved through the selective oxidation of a piperidine precursor or via a ring-closing reaction.

If a 3-cyanopiperidine (B105180) is synthesized first, a selective oxidation at the C6 position is required. This can be challenging due to the potential for over-oxidation or reaction at other sites. Alternatively, a ring-opening/ring-closing strategy can be employed. For example, oxidative cleavage of the double bond in a cyclopentene (B43876) derivative can yield a diformyl intermediate, which can then undergo a ring-closing reductive amination to form a piperidine scaffold. nih.gov This methodology allows for controlled stereochemistry and the introduction of various functional groups. nih.gov

Another approach starts from glutamic acid, which can be transformed into 5-hydroxy-2-piperidone, providing a pre-formed lactam that can be further functionalized. dtic.mil

Green Chemistry Principles in 3-Piperidinecarbonitrile, 6-oxo- Synthesis

In alignment with the principles of green chemistry, recent synthetic efforts have been directed towards minimizing environmental impact. This involves the use of safer solvents, the development of catalytic processes to reduce waste, and the application of energy-efficient technologies.

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water, or eliminating solvents altogether, represents a significant advancement in green organic synthesis. researchgate.net Water is an ideal solvent due to its low cost, non-flammability, and non-toxic nature. researchgate.net

Research has demonstrated the feasibility of conducting reactions in aqueous media for analogues of 3-piperidinecarbonitrile, 6-oxo-. For instance, a highly diastereoselective and chemoselective synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has been achieved through a one-pot, three-component reaction in an aqueous medium using acetic acid as a catalyst. researchgate.net This approach avoids the use of metal catalysts and volatile organic solvents, offering quantitative yields and a simple work-up procedure. researchgate.net Similarly, the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been reported in water under microwave irradiation. researchgate.net

Solvent-free, or solid-phase, synthesis is another effective green strategy. A highly efficient, one-pot solvent-free synthesis of substituted pyridazines was developed using a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst, achieving high yields in very short reaction times (2–4 minutes). rsc.org Microwave-assisted solvent-free synthesis has also been employed for preparing 3,4,6-triarylpyridazines using potassium hydroxide (B78521) on alumina (B75360) as a recyclable catalyst, resulting in high yields within minutes. mdpi.com

| Method | Reactants/Products | Conditions | Key Advantages |

| Aqueous Media Synthesis | Arylaldehydes, malononitrile, 3-amino-1H-pyrazol-5(4H)-one → Pyrazolo[3,4-b]pyridine derivatives | Acetic acid catalyst, ambient temperature | Environmentally benign, quantitative yields, no hazardous solvents. researchgate.net |

| Solvent-Free Synthesis | Substituted benzil, cyano acetylhydrazide → Substituted pyridazines | CCSO nano-catalyst, solid phase | High yields (90-95%), extremely short reaction time (2-4 min). rsc.org |

| Solvent-Free MW Synthesis | 1,2-dicarbonyls, active methylene carbonyls, hydrazine (B178648) → Triarylpyridazines | KOH-alumina catalyst, microwave irradiation | High yields (73-89%), short reaction time, recyclable catalyst. mdpi.com |

Catalytic methods are central to green chemistry as they increase reaction efficiency and reduce waste by enabling the use of small quantities of catalysts that can often be recycled and reused.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Natural products, being non-toxic and requiring milder reaction conditions, are particularly attractive. For the synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, natural product catalysts such as betaine (B1666868) and guanidine (B92328) carbonate have been successfully utilized in a one-pot, two-step reaction. nih.govrsc.org This approach avoids the use of heavy metals and hazardous conditions previously associated with piperidine acetate (B1210297) catalysis. nih.govrsc.org In other instances, simple organic acids like p-toluenesulfonic acid have been used to catalyze the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles in high yields. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. A prime example is the use of Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-particles for the solvent-free synthesis of pyridazine (B1198779) derivatives. rsc.org This nano-catalyst facilitates a highly efficient and economical process. rsc.org Another approach involves using potassium hydroxide supported on alumina (KOH-alumina) as a mild, efficient, and recyclable heterogeneous catalyst for the solvent-free synthesis of pyridazines under microwave irradiation. mdpi.com

| Catalyst Type | Catalyst Example | Application | Key Features |

| Organocatalyst | Betaine, Guanidine Carbonate | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles | Natural product-based, non-toxic, mild conditions. nih.govrsc.org |

| Organocatalyst | p-Toluenesulfonic acid | Synthesis of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles | Catalytic amount, high yields. researchgate.net |

| Heterogeneous Catalyst | CCSO Nano-particles | Solvent-free synthesis of substituted pyridazines | High activity, short reaction times, economical. rsc.org |

| Heterogeneous Catalyst | KOH-alumina | Solvent-free synthesis of 3,4,6-triarylpyridazines | Mild, efficient, recyclable. mdpi.com |

The use of alternative energy sources like microwave irradiation and advanced processing techniques like flow chemistry can dramatically improve synthetic efficiency.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has become a popular tool in organic synthesis due to its ability to significantly shorten reaction times, increase yields, and reduce side-product formation compared to conventional heating. nih.gov A rapid, one-pot, three-step microwave-assisted method was developed for creating a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives. nih.gov Similarly, a facile, catalyst-free synthesis of dihydropyridopyrimidine derivatives was achieved in high yields (89-95%) within 4-7 minutes under microwave irradiation, using glycol as an energy transfer agent. arkat-usa.org The development of microwave-assisted syntheses, often under solvent-free conditions, provides a powerful green chemistry tool. mdpi.com

Flow Chemistry: Continuous flow chemistry is an emerging technology that offers precise control over reaction parameters, enhanced safety, and potential for scalability. nih.gov Reactions are performed by continuously pumping reagents through a heated and pressurized reactor, which can be a stainless steel or microfluidic chip. nih.gov This technology is particularly suited for reactions requiring superheated conditions, allowing for significant rate enhancements. nih.gov While specific applications to 3-piperidinecarbonitrile, 6-oxo- are still developing, the success of flow chemistry in synthesizing other complex natural products and heterocyclic systems indicates its high potential for future applications in this area. nih.gov

| Technology | Application | Conditions | Advantages |

| Microwave-Assisted | Synthesis of 2,5-dioxo-hexahydro-3-quinolinecarbonitriles | One-pot, three-step | Rapid library generation. nih.gov |

| Microwave-Assisted | Synthesis of dihydropyridopyrimidine derivatives | Catalyst-free, glycol, 4-7 min | High yields (89-95%), short reaction time, environmentally friendly. arkat-usa.org |

| Flow Chemistry | General Organic Synthesis | Superheated solvents, continuous flow | Enhanced reaction rates, improved safety and scalability. nih.gov |

Stereoselective Synthesis of 3-Piperidinecarbonitrile, 6-oxo- Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce single enantiomers or diastereomers of 3-piperidinecarbonitrile, 6-oxo- and its analogues is of paramount importance.

Significant progress has been made in the diastereoselective synthesis of related heterocyclic systems. A highly diastereo- and chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives was achieved via a one-pot reaction, highlighting the utility of enaminone functional groups in constructing complex skeletons. researchgate.net Another powerful strategy involves an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. This method allows for the one-pot construction of complex 6/7/6-fused heterocyclic structures with multiple stereocenters in good yields and with excellent diastereoselectivity. rsc.org

For the synthesis of specific enantiomers, enantiospecific strategies are employed. The total synthesis of the alkaloid (−)-217A, which features a piperidine core, was accomplished using a stepwise [3+3] annelation and a piperidine 2,3-cyclopropanation–ring opening as key steps, demonstrating excellent diastereocontrol. rsc.org The stereoselective synthesis of both enantiomers of other complex molecules has been achieved by applying enantioselective allyl additions using highly stable and enantiomerically pure α-substituted allylboronic esters as the key step. nih.gov These advanced stereoselective approaches provide a powerful toolkit for accessing the individual stereoisomers of 3-piperidinecarbonitrile, 6-oxo- and its derivatives for biological evaluation.

| Approach | Target/Analogue | Key Strategy | Outcome |

| Diastereoselective Synthesis | Pyrazolo[3,4-b]pyridine derivatives | One-pot three-component reaction | Highly diastereoselective and chemoselective. researchgate.net |

| Diastereoselective Synthesis | 6/7/6-Fused Heterocycles | Internal redox/inverse electron-demand hetero-Diels-Alder sequence | One-pot construction of multiple stereocenters with high diastereoselectivity. rsc.org |

| Enantiospecific Synthesis | Quinolizidine (−)-217A | Stepwise [3+3] annelation and cyclopropanation-ring opening | Diastereocontrolled total synthesis of a single enantiomer. rsc.org |

| Enantioselective Synthesis | Both enantiomers of Rugulactone | Enantioselective allyl additions with chiral allylboronic esters | Access to both (+) and (-) enantiomers. nih.gov |

Chemical Transformations and Reactivity Profiles of 3 Piperidinecarbonitrile, 6 Oxo

Reactions at the Nitrile (Cyano) Group of 3-Piperidinecarbonitrile, 6-oxo-

The nitrile group, with its carbon-nitrogen triple bond, is a site of significant chemical activity, susceptible to various nucleophilic additions and reductions.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org Water, in the presence of acid or base catalysts, can add across the triple bond. libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.org In contrast, under basic conditions, the strongly nucleophilic hydroxide (B78521) anion can directly add to the nitrile carbon. libretexts.org Both pathways initially lead to the formation of an amide intermediate, which can then undergo further hydrolysis to yield a carboxylic acid. libretexts.orglibretexts.org

Another important class of nucleophilic additions involves organometallic reagents, such as Grignard reagents. The reaction of a nitrile with a Grignard reagent results in the formation of an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org This reaction is a valuable method for the formation of new carbon-carbon bonds. libretexts.org

Table 1: Nucleophilic Addition Reactions at the Nitrile Group

| Reagent | Conditions | Product |

| H₂O, H⁺ or OH⁻ | Heat | Carboxylic acid (via amide intermediate) |

| RMgX (Grignard Reagent) | 1. Ether, 2. H₃O⁺ | Ketone |

The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation. libretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion. libretexts.org A second hydride transfer results in a dianion, which upon the addition of water is protonated to the primary amine. libretexts.org

Reductive amination can also be achieved through other methods, though specific examples for 3-Piperidinecarbonitrile, 6-oxo- are not extensively detailed in the provided search results. However, general methodologies for the reduction of nitroarenes to amines have been developed, such as a photoredox system using NaI and PPh₃, which is tolerant of various functional groups including nitriles and ketones. nih.gov

Nitriles can participate in cycloaddition reactions. One of the most significant is the 1,3-dipolar cycloaddition with nitrile oxides. uchicago.edunih.govresearchgate.net These reactions are effective for synthesizing five-membered heterocyclic rings like isoxazoles and 2-isoxazolines. nih.govresearchgate.net The reaction of a nitrile oxide with an alkene or alkyne is a well-established method in organic and medicinal chemistry. nih.gov While specific examples involving 3-Piperidinecarbonitrile, 6-oxo- as the dipolarophile are not explicitly detailed, its nitrile functionality suggests its potential to participate in such transformations.

Reactivity of the Piperidinone Ring System

The piperidinone ring possesses two key reactive sites: the α-carbon to the carbonyl group and the carbonyl group itself.

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate ion upon treatment with a suitable base. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. masterorganicchemistry.comyoutube.com The stability of the enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

The choice of base is crucial in controlling the regioselectivity of enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to completely convert the ketone to its enolate before the addition of an electrophile. youtube.comnih.gov This strategy prevents self-condensation and ensures that the desired α-functionalization occurs. Reactions such as alkylation and halogenation can be carried out at the α-position through enolate intermediates.

The carbonyl group of the piperidinone ring is electrophilic and can undergo a variety of reactions, including condensations and reductions.

Aldol-type condensation reactions can occur where the enolate of one piperidinone molecule attacks the carbonyl group of another. youtube.com This can lead to the formation of α,β-unsaturated ketones after a subsequent dehydration step. youtube.com

The carbonyl group can also be reduced to a hydroxyl group. This can be achieved using various reducing agents. The specific choice of reducing agent would depend on the desired selectivity and the presence of other reducible functional groups, such as the nitrile.

Table 2: Reactions of the Piperidinone Ring

| Reaction Type | Reagent/Conditions | Functional Group Transformation |

| Enolate Formation | Strong Base (e.g., LDA) | Formation of a nucleophilic α-carbon |

| Alpha-Alkylation | 1. Base, 2. Alkyl Halide | C-C bond formation at the α-position |

| Aldol Condensation | Base or Acid | Formation of a β-hydroxy ketone or α,β-unsaturated ketone |

| Carbonyl Reduction | Reducing Agent (e.g., NaBH₄) | Carbonyl to Hydroxyl group |

Nitrogen Atom Transformations (e.g., N-Alkylation, N-Acylation)

The secondary amine within the lactam ring of 3-Piperidinecarbonitrile, 6-oxo- is a key site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of more complex derivatives.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Common methods involve the use of alkyl halides (such as methyl iodide or ethyl bromide) in the presence of a base to neutralize the generated acid. whiterose.ac.uk The choice of base and solvent is crucial to control the reaction's outcome and prevent side reactions. For instance, weaker bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can be effective. whiterose.ac.uk Alternatively, stronger bases like sodium hydride (NaH) in DMF can be used to deprotonate the lactam nitrogen, forming a more reactive sodium salt prior to the addition of the alkyl halide. whiterose.ac.uk

Studies on related N-alkylation of lactams have shown that the reaction can also be performed under phase-transfer catalytic (PTC) conditions, which can accelerate the reaction and allow for solvent-free methods, for example, using microwave irradiation. Another approach involves the reaction of the lactam with a symmetrical dialkyl ether at high temperatures in the presence of a catalyst that facilitates the splitting off of water. nih.gov The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by factors such as the alkylating agent, the cation, and the solvent. ajchem-a.com

While specific data for the N-alkylation of 3-Piperidinecarbonitrile, 6-oxo- is not extensively documented in publicly available literature, the general principles of lactam alkylation are applicable. The following table summarizes typical conditions for N-alkylation of piperidine (B6355638) and related lactams.

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. | whiterose.ac.uk |

| Alkyl bromide/iodide | NaH | DMF | 0 °C to Room Temp. | whiterose.ac.uk |

| Alkyl halide | N,N-diisopropylethylamine | Acetonitrile | Room Temp. to 70 °C | whiterose.ac.uk |

| Symmetrical dialkyl ether | Dehydration catalyst | - | 200-400 °C | nih.gov |

N-Acylation: N-acylation of the piperidinone nitrogen introduces an acyl group, typically using acyl chlorides or anhydrides as acylating agents. These reactions are generally carried out in the presence of a base to scavenge the acid byproduct. The N-acylated products of related glutarimides have been shown to be reactive precursors for further transformations due to the activation of the N-C(O) bond. rsc.org The twisting of the amide bond in these N-acyl derivatives can lead to ground-state destabilization, facilitating reactions like N-C(O) bond cross-coupling. rsc.org

Ring-Opening and Rearrangement Reactions

The piperidinone ring in 3-Piperidinecarbonitrile, 6-oxo- can undergo cleavage under specific conditions, leading to acyclic products. The presence of the electron-withdrawing cyano group can influence the stability and reactivity of the ring.

Ring-Opening Reactions: Studies on structurally similar N-acyl glutarimides have demonstrated that the ring can be opened under basic conditions. For example, LiOH-promoted hydrolysis can selectively cleave the C-N bond, leading to the formation of primary amides. researchgate.netresearchgate.netnih.gov This reaction is triggered by the ring opening of the glutarimide (B196013) followed by C-N cleavage. researchgate.net Similarly, reductive ring-opening of glutarimides has been achieved using sodium borohydride. arkat-usa.org While direct evidence for 3-Piperidinecarbonitrile, 6-oxo- is scarce, these examples suggest potential pathways for its ring-opening.

Rearrangement Reactions: Rearrangements involving the piperidine scaffold can lead to the formation of different heterocyclic systems. For instance, studies on polyhydroxylated-cyano-piperidine scaffolds have shown that the presence of adjacent substituents can influence the outcome of reactions at the α-aminonitrile position, sometimes leading to the formation of lactam derivatives through rearrangement. researchgate.netarkat-usa.org

Electrophilic and Nucleophilic Substitution Reactions on the Piperidinone Ring

The piperidinone ring, being a saturated heterocyclic system, is generally less susceptible to classical aromatic substitution reactions. However, the presence of the carbonyl and cyano groups introduces electrophilic and nucleophilic centers, and the alpha-carbons to the carbonyl and nitrogen can be involved in substitution reactions.

Electrophilic Substitution: Electrophilic substitution on the piperidinone ring itself is not a common reaction pathway due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack. However, regioselective introduction of electrophiles at the 4-position of piperidine derivatives has been achieved through the generation of a nucleophilic species via umpolung of a π-allyl palladium intermediate. biosynth.com

Nucleophilic Substitution: Nucleophilic attack is more likely to occur at the electrophilic centers of the molecule, namely the carbonyl carbon and the carbon of the nitrile group. Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones and can lead to the formation of tetrahedral intermediates. hmdb.ca The cyano group can also undergo nucleophilic attack. Furthermore, nucleophilic substitution reactions have been studied on related 3-halogenocyclohex-2-enones with piperidine, indicating the potential for substitution reactions at the vinylic position if unsaturation is introduced into the piperidinone ring. rsc.org

Mechanistic Investigations of Key Reactions and Reaction Kinetics

Detailed mechanistic and kinetic studies specifically for 3-Piperidinecarbonitrile, 6-oxo- are not widely available. However, insights can be drawn from related systems.

The mechanism of N-alkylation of lactams generally proceeds via an SN2 pathway, where the deprotonated nitrogen acts as a nucleophile attacking the alkyl halide. whiterose.ac.uk The rate of this reaction would be dependent on the concentration of both the lactam anion and the alkylating agent.

For ring-opening reactions , the mechanism of LiOH-promoted hydrolysis of N-acyl glutarimides involves an initial nucleophilic attack of the hydroxide ion on one of the carbonyl groups, leading to a tetrahedral intermediate. Subsequent ring opening and C-N bond cleavage result in the formation of a primary amide. rsc.orgresearchgate.netnih.gov

The kinetics of nucleophilic substitution by piperidine on activated systems have been studied, often showing second-order kinetics, being first order in both the substrate and the nucleophile.

Alkylation studies on a related polyhydroxylated-cyano-piperidine scaffold revealed that the formation of an anion at the α-aminonitrile position is a key step. The subsequent reaction pathway, either alkylation or elimination leading to an enamine, is strongly dependent on the nature of adjacent substituents and steric hindrance. researchgate.netarkat-usa.org

Advanced Spectroscopic and Structural Elucidation of 3 Piperidinecarbonitrile, 6 Oxo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. By analyzing the chemical environment of these nuclei, it is possible to deduce the structure of a molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Piperidinecarbonitrile, 6-oxo- is expected to show distinct signals for each of the non-equivalent protons in the molecule. The piperidine (B6355638) ring contains several methylene (B1212753) groups (CH₂) and a methine group (CH) at the 3-position. The protons on these carbons will exhibit characteristic chemical shifts and coupling patterns. The amide proton (N-H) of the lactam ring is also expected to appear as a broad singlet. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Key signals would include the carbonyl carbon of the lactam, the quaternary carbon of the nitrile group, and the various sp³ hybridized carbons of the piperidine ring. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in the lactam and nitrile functionalities. The chemical shifts of the nitrogen atoms would confirm their respective functional groups.

Predicted ¹H and ¹³C NMR Data for 3-Piperidinecarbonitrile, 6-oxo-

While experimental spectra for this specific compound are not widely available, predicted data based on computational models and analysis of similar structures can provide valuable insights.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2ax, H2eq | ~3.2 - 3.6 | ~45 - 50 |

| H3 | ~2.8 - 3.2 | ~30 - 35 |

| H4ax, H4eq | ~1.8 - 2.2 | ~20 - 25 |

| H5ax, H5eq | ~2.0 - 2.4 | ~25 - 30 |

| NH | ~7.5 - 8.5 (broad) | - |

| C2 | - | ~45 - 50 |

| C3 | - | ~30 - 35 |

| C4 | - | ~20 - 25 |

| C5 | - | ~25 - 30 |

| C6 (C=O) | - | ~170 - 175 |

| CN | - | ~118 - 122 |

Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. emerypharma.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Piperidinecarbonitrile, 6-oxo-, COSY would show correlations between the protons on adjacent carbons in the piperidine ring, allowing for the tracing of the spin systems and confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. emerypharma.comyoutube.com This is an essential tool for assigning the carbon signals based on the more readily interpretable proton spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. emerypharma.comyoutube.com HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl and nitrile carbons) and for connecting different spin systems. For example, correlations would be expected between the proton at C3 and the carbonyl carbon (C6) and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is invaluable for determining the stereochemistry and conformation of the piperidine ring.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical properties of a compound. ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of 3-Piperidinecarbonitrile, 6-oxo-, as each polymorph would give a distinct ssNMR spectrum due to differences in the local environment and intermolecular interactions in the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental composition and thus the molecular formula of 3-Piperidinecarbonitrile, 6-oxo-. The expected monoisotopic mass for C₆H₈N₂O is 124.0637 Da. uni.lu HRMS would be able to confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.0709 |

| [M+Na]⁺ | 147.0529 |

| [M+K]⁺ | 163.0268 |

Data sourced from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of 3-Piperidinecarbonitrile, 6-oxo- would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the compound's structure, as the molecule tends to break at its weakest bonds. Analysis of the fragment ions can help to confirm the presence of the piperidine ring, the carbonyl group, and the nitrile group, and how they are connected. For instance, the loss of CO (28 Da) or HCN (27 Da) would be characteristic fragmentation pathways to expect.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are highly characteristic of the types of chemical bonds present and their immediate chemical environment.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For 3-Piperidinecarbonitrile, 6-oxo-, the key functional groups are the lactam (a cyclic amide) and the nitrile group.

Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

Tautomerism Studies: 3-Piperidinecarbonitrile, 6-oxo- can potentially exist in tautomeric forms, most notably the lactam-lactim tautomerism. The lactam form contains a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form features a hydroxyl group (O-H) and a C=N double bond in the ring. Vibrational spectroscopy is an excellent tool to investigate this equilibrium. The presence of a strong C=O stretching band would confirm the predominance of the lactam form, whereas the appearance of a distinct O-H stretching band and a C=N stretching band would indicate the presence of the lactim tautomer.

Based on the structure of 3-Piperidinecarbonitrile, 6-oxo-, the following table outlines the expected characteristic vibrational frequencies. It is important to emphasize that these are predicted ranges, and the exact positions can be influenced by the molecular environment and physical state of the sample.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | 2260 - 2220 | Medium (IR), Strong (Raman) |

| Lactam (Amide) | N-H Stretching | 3400 - 3100 | 3400 - 3100 | Strong (IR), Weak (Raman) |

| Lactam (Amide) | C=O Stretching (Amide I) | 1680 - 1630 | 1680 - 1630 | Very Strong (IR), Medium (Raman) |

| Lactam (Amide) | N-H Bending (Amide II) | 1640 - 1550 | 1640 - 1550 | Medium (IR), Weak (Raman) |

| Alkane (CH₂) | C-H Stretching | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| Alkane (CH₂) | C-H Bending | 1470 - 1450 | 1470 - 1450 | Medium (IR & Raman) |

This table presents generalized expected vibrational frequencies and intensities. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays through a single crystal of a compound, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

For 3-Piperidinecarbonitrile, 6-oxo-, a successful X-ray crystallographic analysis would provide unambiguous information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

Stereochemistry: If the compound is chiral (due to the stereocenter at the carbon bearing the nitrile group), X-ray crystallography of a single enantiomer or a derivative with a known stereocenter can determine its absolute stereochemistry.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and van der Waals forces. This information is crucial for understanding the physical properties of the solid state.

Currently, there are no publicly available crystal structures for 3-Piperidinecarbonitrile, 6-oxo- in crystallographic databases. Should a crystalline sample be obtained, the following table represents the type of data that would be generated.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding Geometry | Distances and angles of any hydrogen bonds present. |

This table is a representation of the data that would be obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Compounds

3-Piperidinecarbonitrile, 6-oxo- possesses a stereocenter at the 3-position of the piperidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules, as they respond differently to left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. tandfonline.com VCD provides stereochemical information based on the vibrational transitions of a molecule. tandfonline.com Since VCD spectra have a larger number of bands with higher resolution compared to ECD spectra, they can provide more detailed structural information. The absolute configuration of a molecule can be determined by comparing its experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer. tandfonline.com

For 3-Piperidinecarbonitrile, 6-oxo-, chiroptical studies would be invaluable if the compound were resolved into its individual enantiomers. The ECD spectrum would be dominated by the electronic transitions of the lactam chromophore, while the VCD spectrum would provide a detailed fingerprint of the entire molecule's stereochemistry.

The following table summarizes the potential applications of chiroptical techniques for the enantiomers of 3-Piperidinecarbonitrile, 6-oxo-.

| Technique | Principle | Information Obtained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. iucr.org | Determination of absolute configuration; study of conformational changes. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. tandfonline.com | Detailed determination of absolute configuration; analysis of solution-state conformation. tandfonline.com |

This table outlines the potential applications of chiroptical spectroscopy, contingent on the availability of enantiomerically pure samples.

Computational and Theoretical Studies on 3 Piperidinecarbonitrile, 6 Oxo

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a wide array of associated properties. For 3-Piperidinecarbonitrile, 6-oxo-, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and total electronic energy of medium-sized organic molecules like 3-Piperidinecarbonitrile, 6-oxo-.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy arrangement of its atoms. This involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) that appropriately describe the electronic environment of the molecule. nih.govacs.orgrsc.orgrsc.org For instance, the B3LYP functional is widely used for its efficiency, while the M06-2X functional is often chosen for its better handling of non-covalent interactions, which can be important in determining the conformational preferences of the piperidine (B6355638) ring. The choice of basis set determines the flexibility the electrons have in space, with larger basis sets generally providing more accurate results at a higher computational expense.

The output of a DFT calculation provides not only the optimized geometry but also key electronic properties. The distribution of electron density reveals the polar nature of the molecule, highlighting the electrophilic carbon of the nitrile group and the carbonyl carbon, both of which are susceptible to nucleophilic attack. libretexts.orgfiveable.mewikipedia.org The calculated energies can be used to compare the relative stabilities of different isomers or conformers.

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Standard for geometry optimizations and frequency calculations of organic molecules. acs.org |

| M06-2X | 6-311+G(d,p) | Improved accuracy for thermochemistry, kinetics, and non-covalent interactions. acs.org |

| ωB97X-D | def2-TZVP | Good for general-purpose applications, including systems with dispersion interactions. |

| PBE0 | cc-pVTZ | Often used for predicting spectroscopic properties and reaction barriers. |

This table is representative of methods used for similar heterocyclic compounds and is not based on direct calculations for 3-Piperidinecarbonitrile, 6-oxo-.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy, albeit at a significantly greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for accurate energy calculations.

For a molecule like 3-Piperidinecarbonitrile, 6-oxo-, high-accuracy ab initio calculations, such as those at the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level, are typically performed on geometries previously optimized with DFT. researchgate.netnih.gov This approach, often referred to as a single-point energy calculation, provides a more refined understanding of the relative energies between different structures, such as conformers or transition states. These high-level calculations are crucial for obtaining reliable energetic data for reaction barriers and reaction enthalpies. researchgate.netnih.govbohrium.com

Conformational Analysis and Energy Landscapes of the Piperidine Ring

The six-membered piperidine ring is not planar and can adopt several conformations, with the most common being the chair and boat forms. lookchem.comias.ac.in The presence of substituents on the ring, such as the cyano and oxo groups in 3-Piperidinecarbonitrile, 6-oxo-, significantly influences the relative stability of these conformations.

Computational methods are extensively used to explore the potential energy surface (PES) of the piperidine ring, identifying the low-energy conformers and the energy barriers between them. The chair conformation is generally the most stable for piperidine derivatives. ias.ac.in However, the substituents can adopt either axial or equatorial positions, leading to different diastereomers with distinct energies. For 3-Piperidinecarbonitrile, 6-oxo-, the chair conformation would have the cyano group at position 3 in either an axial or equatorial orientation. DFT calculations can predict the energy difference between these two possibilities, with the equatorial position often being more stable to minimize steric hindrance.

In some substituted piperidines, particularly those with bulky groups or specific electronic interactions, twist-boat or boat conformations can become energetically accessible or even preferred. rsc.orgias.ac.in A thorough conformational analysis would involve systematically exploring the rotational space of the substituents and the ring puckering to construct a detailed energy landscape.

Table 2: Illustrative Relative Energies of Piperidine Conformers

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair (Equatorial CN) | 0.0 | Generally the most stable conformer, minimizing steric interactions. nih.gov |

| Chair (Axial CN) | 1.0 - 2.5 | Higher in energy due to 1,3-diaxial interactions. |

| Twist-Boat | 4.0 - 6.0 | An intermediate in the interconversion of chair forms, can be stabilized by protein-ligand interactions. nih.gov |

| Boat | 6.0 - 8.0 | Generally a high-energy transition state or unstable intermediate. rsc.org |

These values are illustrative and based on typical findings for substituted piperidines. Actual values for 3-Piperidinecarbonitrile, 6-oxo- would require specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. For 3-Piperidinecarbonitrile, 6-oxo-, this could involve studying its synthesis, rearrangement, or degradation. A key goal is to map out the entire reaction coordinate, identifying all intermediates and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction pathway. Locating the precise geometry and energy of a TS is a primary objective of computational reaction mechanism studies. nih.gov TS searching algorithms are used to find these saddle points on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.comresearchgate.net An IRC analysis involves following the path of steepest descent from the transition state downhill to the reactants and products. scm.com This confirms that the located TS indeed connects the intended reactants and products and provides a detailed picture of the geometric changes that occur during the chemical transformation.

By identifying all the intermediates and transition states for a given reaction, a complete reaction pathway can be constructed. The energy difference between the reactants and the highest energy transition state is the activation energy or energetic barrier of the reaction. rsc.orgresearchgate.net This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

For 3-Piperidinecarbonitrile, 6-oxo-, a potential reaction to study computationally would be its hydrolysis. The basic hydrolysis of the cyclic amide (lactam) functionality would likely proceed through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com Computational modeling could compare different possible pathways, for instance, determining whether the cleavage of the C-N bond is the rate-limiting step. Similarly, reactions involving the nitrile group, such as its reduction or hydrolysis, could be modeled to understand the energetic feasibility and mechanism. wikipedia.org

Table 3: Hypothetical Energetic Profile for a Reaction Step of a Piperidine Derivative

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials in their ground state | 0.0 |

| Transition State | Highest energy point along the reaction path | +20.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final species in their ground state | -15.0 |

This table presents a hypothetical energy profile to illustrate the concepts of transition states and intermediates. The values are not specific to 3-Piperidinecarbonitrile, 6-oxo-.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts for 3-Piperidinecarbonitrile, 6-oxo- can be performed using various computational approaches. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has been shown to provide reliable predictions of chemical shifts. nih.govscirp.org Recent advancements also incorporate machine learning and deep learning algorithms, which can enhance the accuracy of predictions by training on large datasets of experimental and computed NMR data. nih.govconsensus.app

For 3-Piperidinecarbonitrile, 6-oxo-, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the geometry of the piperidine ring. The protons and carbons alpha to these functional groups are expected to be deshielded and resonate at a lower field (higher ppm).

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for 3-Piperidinecarbonitrile, 6-oxo-, calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)) with a solvent model to mimic experimental conditions.

Predicted ¹H NMR Chemical Shifts for 3-Piperidinecarbonitrile, 6-oxo-

| Atom | Predicted Chemical Shift (ppm) |

| H2ax | 3.5 - 3.7 |

| H2eq | 3.8 - 4.0 |

| H3 | 3.0 - 3.2 |

| H4ax | 2.1 - 2.3 |

| H4eq | 2.4 - 2.6 |

| H5ax | 2.0 - 2.2 |

| H5eq | 2.3 - 2.5 |

| NH | 7.5 - 8.0 |

Predicted ¹³C NMR Chemical Shifts for 3-Piperidinecarbonitrile, 6-oxo-

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 45 - 50 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| C6 | 170 - 175 |

| CN | 118 - 122 |

Note: These values are illustrative and based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Vibrational Frequency Prediction:

Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For 3-Piperidinecarbonitrile, 6-oxo-, key predicted vibrational frequencies would include the C=O stretching of the lactam, the C≡N stretching of the nitrile group, and the N-H stretching of the amide. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. mdpi.com

Below is a table of predicted characteristic vibrational frequencies for 3-Piperidinecarbonitrile, 6-oxo-.

Predicted Vibrational Frequencies for 3-Piperidinecarbonitrile, 6-oxo-

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C≡N Stretch | 2240 - 2260 |

| C=O Stretch (lactam) | 1650 - 1680 |

| C-N Bend | 1400 - 1450 |

| C-C Stretch | 1000 - 1200 |

Note: These are representative values. The exact frequencies can be influenced by intermolecular interactions in the solid state or in solution.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For 3-Piperidinecarbonitrile, 6-oxo-, MD simulations can provide significant insights into its behavior in different solvent environments and how it interacts with other molecules.

Solvation Effects:

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the explicit interactions between the solute (3-Piperidinecarbonitrile, 6-oxo-) and solvent molecules (e.g., water, methanol, DMSO). researchgate.net By simulating the system over time, one can observe how the solvent molecules arrange themselves around the solute, forming a solvation shell.

Key insights from MD simulations of 3-Piperidinecarbonitrile, 6-oxo- in a solvent like water would include:

Hydrogen Bonding: The lactam N-H group and the carbonyl oxygen are capable of forming hydrogen bonds with water molecules. academicjournals.org The nitrile group can also act as a weak hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds. acs.org

Conformational Changes: The solvent can influence the conformational preferences of the piperidine ring. MD simulations can explore the conformational landscape of the molecule in solution and determine the relative populations of different chair or boat conformations.

Hydrophobic Interactions: The aliphatic portions of the piperidine ring can exhibit hydrophobic interactions with non-polar solvents or other solute molecules.

Intermolecular Interactions:

MD simulations are also instrumental in studying the interactions between multiple molecules of 3-Piperidinecarbonitrile, 6-oxo-. researchgate.netnih.gov This is particularly relevant for understanding its properties in the solid state or in concentrated solutions. These simulations can reveal the preferred modes of intermolecular association, such as the formation of dimers or larger aggregates.

For 3-Piperidinecarbonitrile, 6-oxo-, a prominent intermolecular interaction would be the formation of hydrogen-bonded dimers, where the N-H of one molecule interacts with the C=O of another. nih.gov MD simulations can be used to calculate the potential of mean force (PMF) for the association of two or more molecules, providing a measure of the strength of these interactions. acs.org

The insights gained from MD simulations are crucial for understanding the macroscopic properties of 3-Piperidinecarbonitrile, 6-oxo-, such as its solubility, crystal packing, and potential to interact with biological macromolecules. mdpi.comnih.gov

Applications and Derivatization Strategies of 3 Piperidinecarbonitrile, 6 Oxo in Chemical Science

3-Piperidinecarbonitrile, 6-oxo- as a Versatile Synthetic Building Block

The unique structural features of 3-piperidinecarbonitrile, 6-oxo-, including a reactive nitrile group and a cyclic amide, position it as a key intermediate for the elaboration of a variety of heterocyclic systems.

Precursor to Complex Heterocyclic Architectures

The chemical scaffold of 3-piperidinecarbonitrile, 6-oxo- is closely related to various substituted pyridines and piperidines that serve as precursors to a wide array of complex heterocyclic compounds. For instance, the related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are synthesized through multi-component reactions and are pivotal in creating diverse biologically active molecules. researchgate.net The synthesis of such highly functionalized pyridines often involves the condensation of malononitrile, aldehydes, and thiols, highlighting the utility of the cyano group in constructing intricate molecular frameworks. researchgate.net

Similarly, the core structure is found in intermediates for the synthesis of 2-pyridone derivatives. The reaction of β-amino enones with methylene (B1212753) active nitriles, such as malononitrile, leads to intermediates that can be cyclized to form substituted 2-pyridones. researchgate.netresearchgate.net This underscores the potential of the 6-oxo-3-piperidinecarbonitrile skeleton to be transformed into various pyridone-based heterocycles, which are known for their diverse pharmaceutical applications. researchgate.netresearchgate.net

Furthermore, the general class of piperidine (B6355638) derivatives is instrumental in synthesizing fused heterocyclic systems. For example, piperidine-3-carboxylic acid has been used as a starting material to synthesize 3-[5-(aryl- nih.govnih.govnih.govoxadiazole-2-yl]-piperidine derivatives, which have shown potential as anticonvulsant and antidepressant agents. researchgate.net This suggests that the nitrile group of 3-piperidinecarbonitrile, 6-oxo- could be chemically transformed into other functionalities, such as a carboxylic acid or an oxadiazole ring, to generate novel heterocyclic compounds with potential therapeutic applications.

Intermediate in Total Synthesis of Natural Products and Analogues

While direct evidence for the use of 3-piperidinecarbonitrile, 6-oxo- in the total synthesis of natural products is not prominently documented in readily available literature, its structural motifs are present in various natural products and their synthetic analogues. The piperidine ring is a common feature in a vast number of alkaloids with a wide range of biological activities.

The synthesis of pyridodipyrimidine heterocycles, which have shown applications as redox catalysts, can be achieved through the condensation of aminopyrimidines with various carbonyl compounds. nih.gov The structural similarity of the 6-oxopiperidine core to intermediates in these syntheses suggests its potential as a synthon for creating complex, multi-ring systems that mimic or are analogous to natural product scaffolds.

Rational Design and Synthesis of Novel 3-Piperidinecarbonitrile, 6-oxo- Derivatives

The rational design of novel derivatives based on the 3-piperidinecarbonitrile, 6-oxo- scaffold is a promising strategy for the discovery of new therapeutic agents. This approach leverages an understanding of how structural modifications impact biological activity.

Structure-Activity Relationship (SAR) Studies Focused on Synthetic Variations

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For closely related pyridine (B92270) and piperidine derivatives, extensive SAR studies have been conducted. For example, in a series of 2-substituted-pyridines, specific substitutions were found to be critical for their anticonvulsant and antihistaminic activities. nih.gov Compounds featuring piperazino- and morpholinopropylamino side chains at the 2-position of a pyridine ring exhibited notable biological effects. nih.gov

In another example, the development of highly selective thyroid hormone receptor β (THR-β) agonists was achieved through the optimization of a pyridazinone series. The addition of a cyanoazauracil substituent significantly improved both potency and selectivity, leading to the discovery of MGL-3196, a clinical trial candidate for dyslipidemia. nih.gov This highlights the importance of the nitrile group in modulating biological activity.

For a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of fluorine atoms and modifications of the piperazine (B1678402) ring were explored to enhance antibacterial activity. nih.gov These studies provide a framework for how the 3-piperidinecarbonitrile, 6-oxo- scaffold could be systematically modified to probe its biological potential.

Table 1: Examples of SAR in Related Heterocyclic Compounds

| Scaffold | Variation | Impact on Activity | Reference |

| 2-Substituted-pyridines | Addition of piperazino- and morpholinopropylamino groups | Enhanced anticonvulsant and antihistaminic activity | nih.gov |

| Pyridazinones | Addition of a cyanoazauracil substituent | Improved potency and selectivity for THR-β | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Introduction of fluorine and piperazine modifications | Enhanced antibacterial activity | nih.gov |

Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach is well-suited for exploring the chemical space around the 3-piperidinecarbonitrile, 6-oxo- core. By systematically introducing a variety of substituents at different positions of the piperidine ring, a diverse library of derivatives can be synthesized.

For instance, a three-component combinatorial synthesis has been used to create a library of substituted 6H-pyrido[2',1':2,3]imidazo-[4,5-c]isoquinolin-5(6H)-ones with cytotoxic activity. researchgate.net This demonstrates the feasibility of using multi-component reactions to build complex scaffolds from simpler building blocks. The 3-piperidinecarbonitrile, 6-oxo- could serve as a key building block in similar combinatorial syntheses.

Mixture-based synthetic combinatorial libraries have also been successfully employed to discover novel, broad-spectrum antibacterial agents. nih.gov A scaffold-ranking library approach allowed for the screening of millions of compounds, leading to the identification of a bis-cyclic guanidine (B92328) library with potent antibacterial activity. nih.gov This strategy could be applied to libraries derived from 3-piperidinecarbonitrile, 6-oxo- to identify new bioactive compounds.

Potential in Materials Science and Optoelectronic Applications

While the primary focus of research on piperidine and pyridine derivatives has been in medicinal chemistry, some related heterocyclic compounds have shown potential in materials science. For example, 2,6-Pyridinedicarbonitrile is utilized as an intermediate in the synthesis of light-emitting elements and macrocycles containing tetrazole and pyridine functionalities. chemicalbook.com The nitrile groups in this compound are key to its utility in these applications. This suggests that the nitrile functionality of 3-piperidinecarbonitrile, 6-oxo- could potentially be exploited in the development of novel materials with interesting optical or electronic properties, although specific research in this area is currently limited.

Development of Fluorescent and Chromophoric Materials

No specific studies were found that detail the synthesis or evaluation of fluorescent or chromophoric materials derived from 3-Piperidinecarbonitrile, 6-oxo- . While the general class of heterocyclic compounds is often explored for such applications due to their electronic properties, there is no published research to confirm that 3-Piperidinecarbonitrile, 6-oxo- has been investigated for these purposes.

Role in Polymer Chemistry and Functional Material Design

Similarly, the role of 3-Piperidinecarbonitrile, 6-oxo- in polymer chemistry remains undocumented in the reviewed literature. There is no information available on its use as a monomer or a functional additive in the design of new polymers or materials.

Agrochemical and Veterinary Research Applications

The exploration of 3-Piperidinecarbonitrile, 6-oxo- in agrochemical and veterinary research also appears to be an uninvestigated area.

Design and Synthesis of Agrochemically Relevant Analogues

No literature was found describing the design and synthesis of agrochemically relevant analogues based on the 3-Piperidinecarbonitrile, 6-oxo- scaffold.

Molecular Basis of Action for Non-Human Targets

Consequently, without any identified agrochemical applications, there is no information on the molecular basis of action of 3-Piperidinecarbonitrile, 6-oxo- or its derivatives on non-human targets, such as enzyme inhibition in pests.

Future Directions and Emerging Research Avenues for 3 Piperidinecarbonitrile, 6 Oxo

Innovations in Sustainable and Eco-Friendly Synthesis

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. researchgate.net For the synthesis of 3-Piperidinecarbonitrile, 6-oxo-, future research will likely focus on developing more sustainable and eco-friendly methods. jocpr.com This includes the exploration of bio-based catalysts and enzymatic reactions, which operate under mild conditions, often in aqueous solutions, thereby reducing energy consumption and the need for hazardous organic solvents. jocpr.com

A particularly promising green approach is electrochemical lactamization, which can utilize carbon dioxide as a carbonyl source under transition-metal-free conditions. rsc.org This method is not only environmentally friendly but also offers a high degree of functional group compatibility, making it a versatile tool for synthesizing a variety of lactam derivatives, including potentially 3-Piperidinecarbonitrile, 6-oxo-. rsc.org The development of such processes aligns with the broader goal of creating safer, more economical, and environmentally benign pharmaceutical manufacturing. jocpr.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Piperidone Derivatives

| Feature | Conventional Synthesis (e.g., Dieckman condensation) | Emerging Green Synthesis Approaches |

| Starting Materials | Often reliant on petroleum-based precursors | Emphasis on renewable feedstocks and bio-based materials |

| Solvents | Typically uses volatile and hazardous organic solvents | Preference for water, supercritical fluids, or solvent-free reactions nih.gov |

| Catalysts | May involve heavy metals or harsh reagents | Utilization of biocatalysts, earth-abundant metal catalysts, or electrochemical methods jocpr.comrsc.org |

| Energy Consumption | Often requires high temperatures and pressures | Aims for ambient temperature and pressure conditions |

| Waste Generation | Can produce significant amounts of hazardous waste | Designed for high atom economy and minimal waste production mdpi.com |

Advanced Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of complex molecules like 3-Piperidinecarbonitrile, 6-oxo-. Palladium-catalyzed reactions have already shown great promise in the synthesis of functionalized piperidines, offering a rapid and efficient means to access these heterocycles with high levels of control. whiterose.ac.ukwhiterose.ac.uk Future research will likely focus on creating even more active and selective catalysts, including those that are recyclable and based on less expensive, earth-abundant metals. mdpi.com

Photocatalysis is another emerging area with significant potential. chemrxiv.org Light-mediated reactions can often proceed under mild conditions and enable unique chemical transformations that are not accessible through traditional thermal methods. researchgate.net For instance, photocatalytic methods are being developed for the functionalization of saturated N-heterocycles, which could be adapted for the derivatization of the 3-Piperidinecarbonitrile, 6-oxo- scaffold. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules and predict their properties, such as efficacy and toxicity. mdpi.commdpi.com

For 3-Piperidinecarbonitrile, 6-oxo-, AI and ML algorithms can be used to:

Design novel analogs: By learning the structure-activity relationships of existing compounds, ML models can generate new molecular structures with improved therapeutic profiles. mdpi.com

Predict biological activity: AI can predict the binding affinity of new derivatives for their biological targets, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com

Optimize pharmacokinetic properties: ML models can predict properties like solubility and metabolic stability, guiding the design of compounds with better drug-like characteristics. researchgate.net

Predict reaction outcomes: Machine learning models are being developed to predict the most suitable conditions for organic reactions, which can significantly streamline the synthesis of new derivatives. nih.govresearchgate.net

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with developing new medicines based on the 3-Piperidinecarbonitrile, 6-oxo- scaffold. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

A deeper understanding of the inherent reactivity of 3-Piperidinecarbonitrile, 6-oxo- will open up new avenues for its functionalization and the creation of diverse chemical libraries. Research in this area will likely focus on exploring unconventional synthetic routes that can access novel chemical space. nih.gov This could involve the development of new methods for the selective functionalization of the piperidine (B6355638) ring at various positions, which is a significant challenge in synthetic chemistry. nih.gov

Radical-mediated reactions are one such area of interest, as they can enable the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not easily accessible through traditional ionic chemistry. nih.gov The development of new multicomponent reactions (MCRs) involving the 3-Piperidinecarbonitrile, 6-oxo- scaffold is another promising direction, as MCRs can rapidly generate molecular complexity from simple starting materials in a single step. nih.gov

Table 2: Potential Sites for Novel Functionalization of 3-Piperidinecarbonitrile, 6-oxo-

| Position on Piperidine Ring | Potential Functionalization Reactions | Rationale |

| C-2 | C-H activation, alpha-functionalization | Access to novel stereocenters and points of diversity nih.gov |

| C-4 | Derivatization of the ketone | Introduction of spirocyclic systems or other functional groups digitellinc.com |

| C-5 | C-H activation, conjugate addition | Exploration of less conventional substitution patterns |

| N-1 | N-arylation, N-alkylation | Modification of physicochemical properties and biological activity |

Multidisciplinary Research Collaborations and Translational Chemistry Prospects

The successful translation of a promising chemical scaffold like 3-Piperidinecarbonitrile, 6-oxo- from the laboratory to the clinic requires a concerted effort from researchers across multiple disciplines. nih.gov Future progress will depend on fostering collaborations between synthetic chemists, medicinal chemists, pharmacologists, and computational scientists.

Such collaborations will be essential for:

Target identification and validation: Identifying the most relevant biological targets for derivatives of 3-Piperidinecarbonitrile, 6-oxo-.

In-depth pharmacological profiling: A thorough evaluation of the efficacy, selectivity, and safety of new compounds. researchgate.net

Development of drug delivery systems: Ensuring that new drug candidates can be effectively delivered to their site of action in the body. mdpi.com

By integrating expertise from various fields, researchers can accelerate the development of new therapeutics based on the 3-Piperidinecarbonitrile, 6-oxo- scaffold and increase the likelihood of their successful clinical translation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products